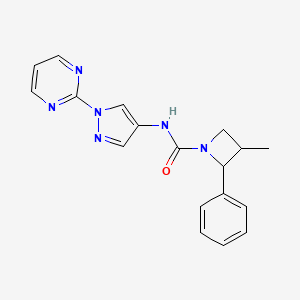
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of azetidine-based compound that has a unique molecular structure and exhibits promising biological activities.
Mécanisme D'action
The mechanism of action of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to act through several pathways, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. This compound has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMPs, which are involved in the inflammatory response and tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide in lab experiments is its unique molecular structure, which allows for the study of its biological activities and potential applications. This compound also exhibits promising biological activities, making it a potential candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research and development of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide. One direction is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the development of new synthetic methods for the production of this compound, which may lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of 3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide involves several steps, including the reaction of 2-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-pyrimidin-2-ylhydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with 3-methylazetidine-1-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound exhibits promising biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Propriétés
IUPAC Name |
3-methyl-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-11-23(16(13)14-6-3-2-4-7-14)18(25)22-15-10-21-24(12-15)17-19-8-5-9-20-17/h2-10,12-13,16H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOYYWJYRBSCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
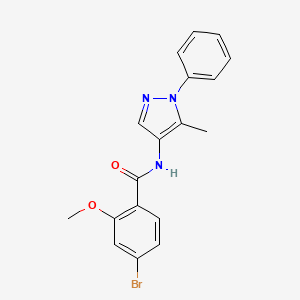
![N-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-(propan-2-yloxymethyl)aniline](/img/structure/B7663288.png)

![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![N,N-dimethyl-2-[4-[(2-methylfuran-3-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7663313.png)
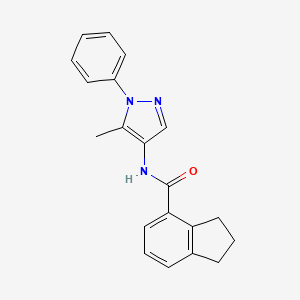
![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)
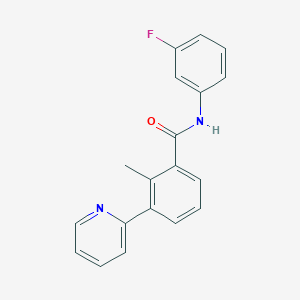
![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
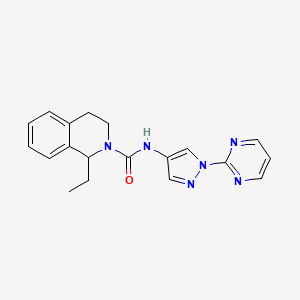
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
